2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS No.: 955543-41-6
Cat. No.: VC4634451
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955543-41-6 |
|---|---|
| Molecular Formula | C22H19FN4O3 |
| Molecular Weight | 406.417 |
| IUPAC Name | 2-ethoxy-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H19FN4O3/c1-3-30-19-7-5-4-6-15(19)22(28)25-17-12-14(8-9-16(17)23)18-13-27-20(24-18)10-11-21(26-27)29-2/h4-13H,3H2,1-2H3,(H,25,28) |
| Standard InChI Key | LIDOREJBEIKBPG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS: 955543-41-6) is a heterocyclic compound with the molecular formula C₂₂H₁₉FN₄O₃ and a molecular weight of 406.42 g/mol . Its IUPAC name reflects a benzamide backbone substituted with ethoxy and fluorine groups, linked to a 6-methoxyimidazo[1,2-b]pyridazine moiety. Key structural features include:
-
Imidazo[1,2-b]pyridazine core: A bicyclic system fused with a pyridazine ring, providing rigidity and π-conjugation.
-
Substituents:
-
6-Methoxy group on the pyridazine ring.
-
2-Fluoro and 5-imidazo[1,2-b]pyridazine substituents on the phenyl ring.
-
Ethoxybenzamide group at the N-position.
-
The SMILES notation (CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F) and InChIKey (LIDOREJBEIKBPG-UHFFFAOYSA-N) further validate its stereoelectronic profile .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₉FN₄O₃ | |
| Molecular Weight | 406.42 g/mol | |
| CAS Number | 955543-41-6 | |
| Solubility | Not available | |
| LogP (Predicted) | ~3.2 (Moderate hydrophobicity) | Calculated |
Synthesis and Chemical Reactivity
Key Challenges:
-
Regioselectivity in imidazo[1,2-b]pyridazine functionalization.
-
Stability of the methoxy group under acidic/basic conditions .
Biological Activity and Mechanisms
Proposed Mechanism:
Inhibition of mycobacterial enzymes involved in cell wall synthesis or redox homeostasis, though exact targets remain under investigation .
Urotensin Receptor Antagonism
Related benzamide derivatives demonstrate activity as urotensin receptor antagonists, modulating cardiovascular and fibrotic pathways. The fluorine substituent may enhance binding affinity to hydrophobic receptor pockets.
Table 2: Biological Activity of Analogous Compounds
Pharmacokinetic and ADMET Profiles
Limited data exist for this specific compound, but imidazo[1,2-b]pyridazines generally exhibit:
-
Moderate bioavailability due to moderate LogP values (~3–4) .
-
Hepatic metabolism via CYP450 enzymes, with potential for glucuronidation.
-
Blood-brain barrier permeability: Enhanced by fluorine and methoxy groups .
Predicted ADMET Properties:
-
Half-life: ~4–6 hours (estimated).
-
hERG inhibition risk: Low (structural analogs show minimal cardiotoxicity) .
Applications in Medicinal Chemistry
-
Antitubercular Agents:
-
Cardiovascular Therapeutics:
-
Urotensin receptor antagonism for hypertension and heart failure.
-
-
Oncology:
Future Directions
-
Target Identification: Proteomic studies to elucidate molecular targets.
-
Optimization:
-
Improve aqueous solubility via prodrug strategies.
-
Reduce CYP450 inhibition potential.
-
-
Preclinical Development:
-
Pharmacodynamic studies in murine TB models.
-
Safety profiling under GLP guidelines.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume